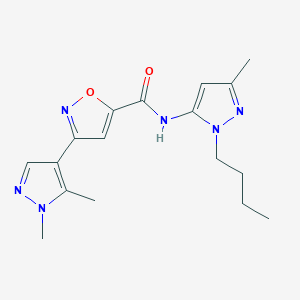![molecular formula C14H12N2O7 B4751825 ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)
ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate
Overview
Description
Ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate, also known as NNG, is a chemical compound that has been used extensively in scientific research. It is a potent and selective inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. In
Mechanism of Action
Ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate works by inhibiting the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide in the body. There are three isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is a selective inhibitor of nNOS and iNOS, but has little effect on eNOS. By inhibiting the production of nitric oxide, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate can modulate a variety of physiological and pathological processes, including blood pressure regulation, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. In neurons, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has been shown to modulate synaptic plasticity and learning and memory. In endothelial cells, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate can reduce inflammation and improve blood flow. In macrophages, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate can inhibit the production of pro-inflammatory cytokines and chemokines. These effects make ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate a valuable tool for investigating the role of nitric oxide in various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is its high selectivity for nNOS and iNOS, which makes it a valuable tool for investigating the role of nitric oxide in specific physiological and pathological processes. However, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate also has some limitations. It is a relatively potent inhibitor of NOS, which means that high concentrations are required to achieve complete inhibition. This can lead to off-target effects and toxicity in some cell types. In addition, ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly metabolized in the liver.
Future Directions
There are several future directions for the use of ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate in scientific research. One area of interest is the role of nitric oxide in cancer, where ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has been shown to inhibit tumor growth and metastasis. Another area of interest is the use of ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate as a tool for investigating the role of nitric oxide in neurodegenerative disorders, such as Alzheimer's disease. Finally, there is interest in developing new NOS inhibitors that are more potent and selective than ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate, which could lead to the development of new therapies for a wide range of diseases.
Scientific Research Applications
Ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has been used extensively in scientific research to investigate the role of nitric oxide in various physiological and pathological processes. It has been shown to be effective in inhibiting the production of nitric oxide in a variety of cell types, including neurons, endothelial cells, and macrophages. This has led to the discovery of new therapeutic targets for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-[(6-nitro-2-oxochromene-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7/c1-2-22-12(17)7-15-13(18)10-6-8-5-9(16(20)21)3-4-11(8)23-14(10)19/h3-6H,2,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQLXSWYHUNRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4751750.png)
![N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B4751754.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751758.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4751767.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751782.png)



![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
![2-{4-[(2-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4751815.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)
![2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4751846.png)